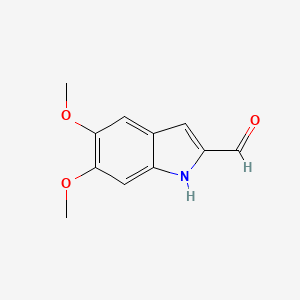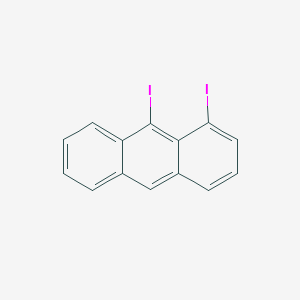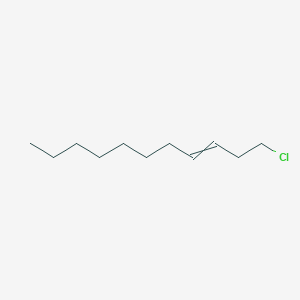
1-Chloroundec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroundec-3-ene is an organic compound with the molecular formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the third carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
1-Chloroundec-3-ene can be synthesized through several methods. One common synthetic route involves the chlorination of undec-3-ene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and is conducted under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out at elevated temperatures and may require a catalyst to enhance the reaction rate and yield .
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced separation and purification processes to remove any impurities and by-products formed during the reaction .
Análisis De Reacciones Químicas
1-Chloroundec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides, halogens, and other electrophiles, resulting in the formation of addition products.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like peracids or ozone.
Common reagents and conditions used in these reactions include halogens, nucleophiles, oxidizing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloroundec-3-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications of this compound and its derivatives is ongoing, with a focus on developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-chloroundec-3-ene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
1-Chloroundec-3-ene can be compared with other chlorinated alkenes, such as 1-chloroundec-1-ene and 1-chloroundec-2-ene. These compounds share similar structural features but differ in the position of the chlorine atom and the double bond. The unique positioning of the chlorine atom in this compound gives it distinct reactivity and applications compared to its analogs .
Similar compounds include:
- 1-Chloroundec-1-ene
- 1-Chloroundec-2-ene
- 11-Chloro-1-undecene
Propiedades
Número CAS |
654061-58-2 |
|---|---|
Fórmula molecular |
C11H21Cl |
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
1-chloroundec-3-ene |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9H,2-7,10-11H2,1H3 |
Clave InChI |
GVKSADHYWCFNSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
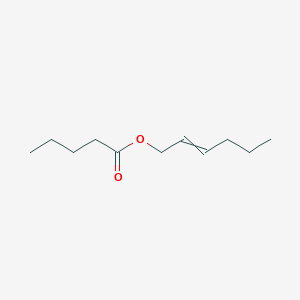
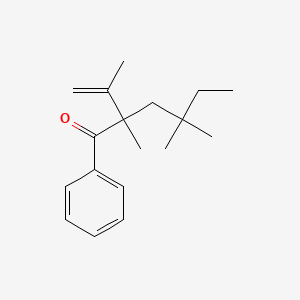
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
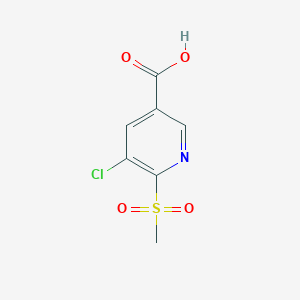
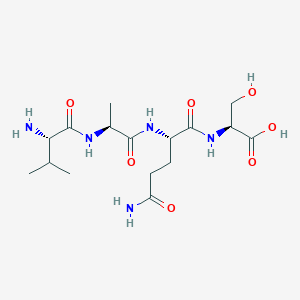
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
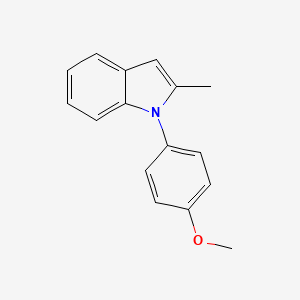
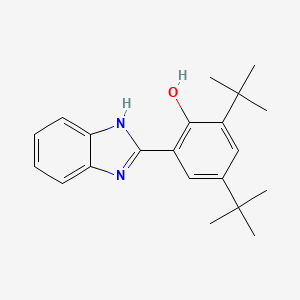
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
